![molecular formula C19H13F3N2O4 B2926539 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1203136-71-3](/img/structure/B2926539.png)
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound contains several structural components that are common in organic chemistry . The benzo[d][1,3]dioxol-5-yl group is a common motif in many natural products and synthetic compounds . The isoxazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The trifluoromethylphenyl group is a phenyl ring substituted with a trifluoromethyl group.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors, including the electron-withdrawing trifluoromethyl group and the electron-donating methoxy groups on the dioxole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity .Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, including benzoxazoles, oxadiazoles, and benzothiazoles, have been synthesized through various chemical reactions. These compounds are recognized for their promising pharmacological activities. The synthesis involves the use of specific precursors and reaction conditions to yield compounds with potential biological applications (Khodot & Rakitin, 2022; Li Ying-jun, 2012).
Pharmacological Activity Screening
Newly synthesized heterocyclic derivatives are often screened for their antitumor, anti-inflammatory, and antimicrobial activities. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were evaluated for antitumor activity against various human tumor cell lines, demonstrating considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015). Similarly, other compounds have been synthesized and tested for anti-inflammatory and antimicrobial activities, showing promising results (Nikalje et al., 2015; Rezki, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O4/c20-19(21,22)13-3-1-2-4-14(13)23-18(25)9-12-8-16(28-24-12)11-5-6-15-17(7-11)27-10-26-15/h1-8H,9-10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYUKYBFWDWGBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide |
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